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molecular formula C13H12N2O B8634007 3-(4-oxobutyl)-1H-indole-5-carbonitrile

3-(4-oxobutyl)-1H-indole-5-carbonitrile

Cat. No. B8634007
M. Wt: 212.25 g/mol
InChI Key: KAMHFQOKYXEWST-UHFFFAOYSA-N
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Patent
US09315456B2

Procedure details

According to another synthetic process described in US'916 patent, vilazodone is prepared by reacting 3-(4-hydroxybutyl)-1H-indole-5-carbonitrile with sulfur trioxide/pyridine complex in dimethylsulfoxide to produce a reaction mass, followed by customary work up and then concentrating the resulting mass to produce an oily residue. The resulting residue is then chromatographed on silica gel using a mixture of dichloromethane and methyl tert-butyl ether to produce 3-(4-oxobutyl)-1H-indole-5-carbonitrile. The oxobutyl compound is reacted with 5-(1-piperazinyl)benzofuran-2-carboxamide in the presence of sodium cyanoborohydride to produce vilazodone free base, which is further treated with aqueous hydrochloric acid to produce vilazodone hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C(C#N)=CC2C(CCCCN3CCN(C4C=CC5OC(C(N)=O)=CC=5C=4)CC3)=CNC=2C=1.[OH:34][CH2:35][CH2:36][CH2:37][CH2:38][C:39]1[C:47]2[C:42](=[CH:43][CH:44]=[C:45]([C:48]#[N:49])[CH:46]=2)[NH:41][CH:40]=1>CS(C)=O>[O:34]=[CH:35][CH2:36][CH2:37][CH2:38][C:39]1[C:47]2[C:42](=[CH:43][CH:44]=[C:45]([C:48]#[N:49])[CH:46]=2)[NH:41][CH:40]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1C#N)C(=CN2)CCCCN3CCN(CC3)C=4C=CC5=C(C4)C=C(O5)C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCCC1=CNC2=CC=C(C=C12)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared
CUSTOM
Type
CUSTOM
Details
to produce a reaction mass
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the resulting mass
CUSTOM
Type
CUSTOM
Details
to produce an oily residue
CUSTOM
Type
CUSTOM
Details
The resulting residue is then chromatographed on silica gel using
ADDITION
Type
ADDITION
Details
a mixture of dichloromethane and methyl tert-butyl ether

Outcomes

Product
Name
Type
product
Smiles
O=CCCCC1=CNC2=CC=C(C=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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